molecular formula C13H12O5 B14416194 5,6,8-Trimethoxynaphthalene-1,4-dione CAS No. 83571-08-8

5,6,8-Trimethoxynaphthalene-1,4-dione

Cat. No.: B14416194
CAS No.: 83571-08-8
M. Wt: 248.23 g/mol
InChI Key: TULAGLYLUYBXIH-UHFFFAOYSA-N
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Description

5,6,8-Trimethoxynaphthalene-1,4-dione is an organic compound with the molecular formula C16H16O6 It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8-Trimethoxynaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 1,4-naphthoquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the trimethoxy derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6,8-Trimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone to the corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

5,6,8-Trimethoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,8-Trimethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to apoptosis and cell proliferation.

Comparison with Similar Compounds

    1,4-Naphthoquinone: The parent compound, less substituted but shares the quinone structure.

    2-Methoxy-1,4-naphthoquinone: A mono-methoxy derivative with different reactivity.

    5,8-Dimethoxy-1,4-naphthoquinone: A di-methoxy derivative with intermediate properties.

Uniqueness: 5,6,8-Trimethoxynaphthalene-1,4-dione is unique due to its three methoxy groups, which significantly influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility in organic solvents and modify its interaction with biological targets, making it distinct from its less substituted counterparts.

Properties

CAS No.

83571-08-8

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

5,6,8-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H12O5/c1-16-9-6-10(17-2)13(18-3)12-8(15)5-4-7(14)11(9)12/h4-6H,1-3H3

InChI Key

TULAGLYLUYBXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C=CC2=O)OC)OC

Origin of Product

United States

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